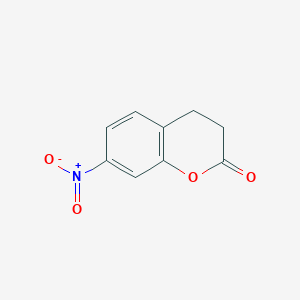

7-Nitro-chroman-2-one

Description

BenchChem offers high-quality 7-Nitro-chroman-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-chroman-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20921-03-3 |

|---|---|

Molecular Formula |

C9H7NO4 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

7-nitro-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C9H7NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1,3,5H,2,4H2 |

InChI Key |

DQQRNRLPWFKGNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Historical Context of Chroman 2 One Scaffolds in Chemical Science

Chroman-2-one, also known as dihydrocoumarin (B191007), and the broader chromone (B188151) scaffolds are fundamental structures in medicinal chemistry. researchgate.netresearchgate.net The chromone ring system, 1-benzopyran-4-one, is a core component of numerous naturally occurring compounds and synthetic molecules with a wide array of pharmacological activities. ijrpc.comacs.org Historically, chromone derivatives have been recognized as "privileged structures" in drug discovery, meaning they are molecular frameworks capable of binding to diverse biological receptors. ijrpc.comcore.ac.uk

The study of chromanones and their derivatives is well-established, with these scaffolds being present in many natural products and biologically active molecules. researchgate.net The synthesis of these structures has been a subject of extensive research, with various methods developed over the years, including the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. scispace.com The versatility of the chromanone scaffold has made it a valuable template for the development of new chemical entities. acs.orgcore.ac.uk

Significance of the Nitro Substituted Chroman 2 One Moiety in Organic Chemistry

The introduction of a nitro group onto the chroman-2-one scaffold significantly influences the molecule's chemical properties. The nitro group is a strong electron-withdrawing group, which can alter the reactivity and electronic distribution of the entire molecule. ontosight.ai This substitution can make the aromatic ring more susceptible to nucleophilic aromatic substitution reactions.

From a synthetic perspective, the nitro group is a versatile functional group that can be readily converted into other functionalities, such as an amino group. This transformation opens up possibilities for further derivatization and the creation of a library of related compounds with diverse properties. The presence of the nitro group is crucial in the synthesis of various heterocyclic compounds and has been utilized in the preparation of experimental bacteriostats. scbt.comchimicatechnoacta.ru

Current State of Research on 7 Nitro Chroman 2 One: an Overview of Key Areas

Current research on 7-Nitro-chroman-2-one and related nitro-coumarin derivatives is multifaceted, exploring their synthesis, chemical reactivity, and potential applications.

Synthesis and Characterization: A primary area of investigation is the development of efficient and regioselective methods for the synthesis of nitro-substituted coumarins. The nitration of coumarin (B35378) derivatives often yields a mixture of isomers, and controlling the reaction conditions, such as temperature, is crucial to obtain the desired product. For instance, the nitration of 4,7-dimethyl coumarin can produce either the 6-nitro or the 8-nitro isomer depending on the reaction temperature and duration. chemmethod.comiscientific.org Researchers have also explored the synthesis of various nitro-coumarin derivatives through different synthetic routes. mdpi.com

Chemical Reactivity and Applications: The reactivity of the nitro group is a key focus of research. The reduction of the nitro group to an amino group is a common transformation that allows for the synthesis of a variety of N-substituted derivatives. chemmethod.commdpi.com These derivatives are then investigated for their chemical properties and potential uses. For example, some nitro-coumarin derivatives have been explored for their potential as fluorescent probes and in the development of new materials.

Methodological Frameworks Guiding Investigations of 7 Nitro Chroman 2 One

Classical Approaches to the Synthesis of 7-Nitro-chroman-2-one

Traditional synthetic routes to 7-Nitro-chroman-2-one typically rely on multi-step sequences that involve the construction of a coumarin (2H-chromen-2-one) ring, followed by nitration and subsequent reduction of the pyrone ring's double bond. An alternative, though less documented, approach involves the direct nitration of a pre-formed chroman-2-one skeleton.

Multi-Step Reaction Sequences and Strategic Precursors

The classical synthesis is not a one-pot reaction but a carefully planned sequence of transformations. The primary strategy involves three key stages: formation of the unsaturated coumarin core, electrophilic nitration, and selective hydrogenation.

Stage 1: Synthesis of the Coumarin Precursor The foundation of this multi-step synthesis is the construction of the 2H-chromen-2-one (coumarin) framework. Several named reactions are employed for this purpose, each starting from different strategic precursors.

Pechmann Condensation: This method involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For derivatives with substitution on the benzene (B151609) ring, a substituted phenol is the logical starting point.

Perkin Reaction: This reaction uses a salicylaldehyde (B1680747) and an acid anhydride.

Knoevenagel Condensation: This approach involves the reaction of a salicylaldehyde with a compound containing an active methylene (B1212753) group.

Wittig Reaction: This method utilizes a phosphonium (B103445) ylide.

The choice of precursor is critical for directing the final substitution pattern. For 7-substituted coumarins, a meta-substituted phenol, such as resorcinol, is a common precursor in the Pechmann condensation. nih.gov

Stage 2: Nitration of the Coumarin Ring Once the coumarin core is formed, the nitro group is introduced via electrophilic aromatic substitution. The standard method employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.com The position of nitration is dictated by the existing substituents on the aromatic ring and the reaction conditions. For an unsubstituted coumarin, nitration typically yields 6-nitro-2H-chromen-2-one. rsc.org Achieving specific nitration at the 7-position often requires starting with a precursor that directs the substitution accordingly, such as a 7-hydroxycoumarin, although this can lead to a mixture of isomers. frontiersin.org

Stage 3: Selective Reduction to 7-Nitro-chroman-2-one The final and most delicate step in the classical sequence is the conversion of the 7-nitro-2H-chromen-2-one intermediate to the target compound, 7-Nitro-chroman-2-one. This is achieved through the hydrogenation of the C3-C4 double bond in the lactone ring. mdpi.com This transformation is challenging because the catalysts used for C=C bond hydrogenation, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), are also highly effective at reducing aromatic nitro groups to amines. commonorganicchemistry.comrsc.org

Therefore, achieving selective hydrogenation of the double bond without affecting the nitro group requires careful control of reaction conditions.

| Reaction Name | Key Precursors | Typical Catalyst/Reagent | Reference |

|---|---|---|---|

| Pechmann Condensation | Phenol, β-Ketoester (e.g., Ethyl acetoacetate) | Acid catalyst (e.g., H₂SO₄, Amberlyst-15) | nih.govfrontiersin.org |

| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Base catalyst (e.g., Sodium acetate) | nih.gov |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound (e.g., Malonic acid) | Base catalyst (e.g., Piperidine) | nih.gov |

| Wittig Reaction | Salicylaldehyde, Phosphonium Ylide | Base | nih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing each step of the multi-step synthesis is crucial for obtaining a good yield of the final product with high purity.

Optimization of Nitration: The regioselectivity of the nitration reaction is highly sensitive to the reaction temperature and the specific nitrating agent used. For instance, in the nitration of 4,7-dimethylcoumarin, stirring the reaction mixture at room temperature after an initial cooling period favors the formation of the 6-nitro isomer, whereas maintaining a low temperature (below 5°C) for an extended period increases the yield of the 8-nitro isomer. mdpi.com This demonstrates that precise temperature control is a key parameter for isolating the desired nitro-substituted intermediate. The separation of resulting isomers often requires chromatographic techniques.

Optimization of Selective Hydrogenation: This step presents the most significant optimization challenge. The goal is to reduce the endocyclic C=C bond while leaving the nitro group intact.

Catalyst Choice: Heterogeneous catalysts like Pd/C, Raney Nickel, and PtO₂ (Adams' catalyst) are commonly used for hydrogenation. rsc.org Raney Nickel is sometimes preferred when trying to avoid dehalogenation, but it is also a very active catalyst for nitro group reduction. commonorganicchemistry.com The activity and selectivity can be modified by supporting the metal on different materials (e.g., charcoal, alumina) or by using catalyst poisons that selectively inhibit the reduction of the nitro group.

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent choice are critical. Low-pressure hydrogenation at or near room temperature is generally favored to enhance selectivity. Protic solvents like ethanol (B145695) are often used. rsc.org

| Catalyst System | Functionality Reduced | Key Considerations for Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C | C=C, C≡C, C=O, NO₂, C-X (Halogen) | Highly active; often reduces both C=C and NO₂. Selectivity is difficult and requires careful optimization of conditions (low pressure/temp). | commonorganicchemistry.combeilstein-journals.org |

| H₂, Raney Ni | C=C, C=O, NO₂, C≡N | Very active; less likely to cause dehalogenation than Pd/C but readily reduces nitro groups. | commonorganicchemistry.com |

| Fe, Acid (e.g., Acetic Acid) | NO₂ | Classic method for reducing nitro groups, leaving C=C bonds intact. Not suitable for the target transformation. | commonorganicchemistry.com |

| SnCl₂ | NO₂ | Mild reagent for selective nitro group reduction. Not suitable for the target transformation. | commonorganicchemistry.com |

Modern and Sustainable Synthetic Pathways to 7-Nitro-chroman-2-one

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles have been applied to the synthesis of the chroman-2-one core, offering modern alternatives to classical methods.

Green Chemistry Principles Applied to 7-Nitro-chroman-2-one Synthesis

Green chemistry focuses on reducing waste, using less hazardous materials, and improving energy efficiency.

Solid Acid Catalysis: For the synthesis of the coumarin precursor, traditional homogeneous acid catalysts like sulfuric acid can be replaced with reusable solid acid catalysts. Materials such as silica-supported Wells-Dawson heteropolyacid or zeolites (like H-Y zeolite) can efficiently catalyze the Pechmann condensation under solvent-free conditions, simplifying workup and minimizing corrosive waste. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of both coumarins and dihydrocoumarins. researchgate.net Three-component reactions to build complex coumarin derivatives can be performed in minutes under ultrasonic irradiation, another energy-efficient technique. frontiersin.org

Biocatalysis: A highly selective and green method for the reduction of the C=C bond of coumarin to yield dihydrocoumarin (B191007) involves the use of enzymes. The ene-reductase OYE2 from the yeast Saccharomyces cerevisiae can reduce coumarin completely to dihydrocoumarin with high isolated yields (around 90%). mdpi.com This enzymatic process operates under mild conditions (pH 7.4, 23°C) and is highly specific, avoiding unwanted side reactions like the reduction of a nitro group. The process does require a system for cofactor (NADPH) regeneration, which can be achieved using a second enzyme like glucose dehydrogenase (GDH). mdpi.com

Catalytic Methodologies in 7-Nitro-chroman-2-one Production

Modern synthetic methods often rely on powerful catalytic systems to construct complex molecular architectures with high efficiency and selectivity. While direct catalytic synthesis of 7-Nitro-chroman-2-one is not widely reported, methods for the synthesis of the core dihydrocoumarin ring can be adapted.

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to their well-defined molecular structures.

Rhodium-Catalyzed Reactions: Rhodium(I) complexes have been shown to catalyze the synthesis of dihydrocoumarins through alkene hydroarylation cascades. rsc.org This strategy involves the addition of an organoboron species across a Michael acceptor, bringing reactive groups into proximity to facilitate cyclization.

Palladium-Catalyzed Carbonylation: An alternative route involves the regioselective cyclocarbonylation of 2-allyl phenols using synthesis gas (a mixture of CO and H₂). acs.org This reaction, catalyzed by a palladium(II) iodide (PdI₂) system with specific phosphine (B1218219) ligands, produces 3-methyl-3,4-dihydrocoumarins. To synthesize the 7-nitro analogue via this method, a precursor like 2-allyl-5-nitrophenol would be required.

Ruthenium-Catalyzed Hydrogenation: While often used heterogeneously, homogeneous hydrogenation catalysts are also being developed. Half-sandwich ruthenium complexes have been synthesized and shown to be highly active for the hydrogenation of both carbonyl and nitro compounds using molecular hydrogen. rsc.org The development of a homogeneous catalyst that could selectively hydrogenate the C=C bond of a nitro-coumarin would represent a significant advance in this field.

| Method | Catalyst System | Precursors | Key Features | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Ene-reductase (OYE2) / GDH | Coumarin, Glucose | Highly selective for C=C reduction; environmentally benign (aqueous medium, mild temp.); high yield. | mdpi.com |

| Homogeneous Hydroarylation | Rhodium(I) complex | Organoboron species, Michael acceptors | Forms C-C and C-O bonds in a cascade; generates a stereocenter. | rsc.org |

| Homogeneous Cyclocarbonylation | PdI₂ / Phosphine ligand | 2-Allyl Phenol, CO/H₂ | Regioselective synthesis of 3-methyl substituted dihydrocoumarins. | acs.org |

| Solid Acid Catalysis (for precursor) | H-Y Zeolite, Heteropolyacids | Phenol, Cinnamic acid | Green, solvent-free, reusable catalyst for precursor synthesis. | researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysis offers several advantages in organic synthesis, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. rsc.org In the context of chroman-2-one synthesis, solid acid catalysts have been effectively employed. For instance, zirconia-based heterogeneous catalysts have been used in the Pechmann condensation reaction between substituted phenols and β-ketoesters to produce coumarin derivatives. rsc.org Studies have shown that the reaction's efficiency is influenced by the electronic nature of the substituents on the phenol, with electron-releasing groups generally leading to higher yields. rsc.org

Another example is the use of Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, as a heterogeneous catalyst for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one. scispace.com This catalyst has demonstrated efficacy in the Pechmann condensation under solvent-free conditions. scispace.com The nitration of the resulting 7-hydroxy-4-methyl coumarin using concentrated nitric and sulfuric acids can then yield nitro-substituted derivatives. scispace.com

The development of polymeric microbeads as heterogeneous organocatalysts is another promising avenue. tubitak.gov.tr These catalysts offer advantages like easy product isolation and reusability and have been applied to various organic reactions. tubitak.gov.tr

| Catalyst Type | Reactants | Product | Key Findings |

| Zirconia-based | Substituted phenols, β-ketoesters | Coumarin derivatives | Electron-releasing groups on phenol increase yield. rsc.org |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 7-hydroxy-4-methyl-2H-chromen-2-one | Effective under solvent-free conditions. scispace.com |

| Polymeric microbeads | Nitromethane, 2-iminochromenes | 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles | Catalyst is durable and reusable. tubitak.gov.tr |

Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including chroman-2-one derivatives. mdpi.combeilstein-journals.org This approach avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product.

A highly enantio- and diastereoselective method for synthesizing functionalized chroman-2-ones has been achieved through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.org This reaction, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, is followed by oxidation to yield the desired chroman-2-ones in good yields and with excellent stereoselectivities. rsc.org

Diversity-oriented one-pot synthesis strategies employing organocatalysis have also been developed to construct a variety of functionalized chroman-2-one derivatives and other heterocyclic compounds with high efficiency and stereoselectivity. acs.orgacs.org These reactions can alter the inherent selectivity of the substrates, leading to a diverse range of products. acs.org

Biocatalysis for 7-Nitro-chroman-2-one Transformation

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild and environmentally friendly conditions. nih.gov While specific biocatalytic methods for the direct synthesis of 7-Nitro-chroman-2-one are not extensively detailed in the provided results, the transformation of related nitroaromatic compounds is well-documented.

Nitroreductases are enzymes that can catalyze the reduction of aromatic nitro compounds to the corresponding hydroxylamines or amines. google.comrsc.org This capability is crucial for modifying the nitro group of 7-Nitro-chroman-2-one to produce other functional derivatives. For instance, the reduction of a nitro group to an amino group is a key step in the synthesis of various biologically active molecules. mdpi.com

The transformation of other chromen-2-one derivatives using biocatalysts has also been explored. For example, lipases have been used to acylate 7-hydroxy-2H-chromen-2-one with various long-chain vinyl esters, demonstrating the potential of enzymes to modify the coumarin scaffold. nih.gov

Asymmetric Synthesis of Chiral 7-Nitro-chroman-2-one Derivatives

The synthesis of chiral chroman derivatives is of significant interest due to the stereospecific bioactivity of many natural products containing this core structure. mdpi.com Organocatalysis has been a key strategy in achieving high levels of enantioselectivity.

One notable method is the squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, which produces polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govresearchgate.netresearchgate.net This organocatalytic oxa-Michael-nitro-Michael domino reaction provides an efficient route to chiral chromans bearing multiple stereogenic centers. nih.govresearchgate.netresearchgate.net

Furthermore, cinchona-alkaloid-urea-based bifunctional organocatalysts have been shown to facilitate the catalytic asymmetric synthesis of chroman derivatives through an intramolecular oxy-Michael addition reaction. rsc.org

| Catalytic System | Reaction Type | Key Features |

| Squaramide Organocatalyst | Oxa-Michael-nitro-Michael domino reaction | Excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govresearchgate.netresearchgate.net |

| Cinchona-alkaloid-urea-based Organocatalyst | Intramolecular oxy-Michael addition | Facile synthesis of optically active 2-substituted chromans. rsc.org |

| Modularly Designed Organocatalysts (MDOs) | Domino Michael/hemiacetalization | High yields and excellent stereoselectivities for cis-3,4-disubstituted chroman-2-ones. rsc.org |

Flow Chemistry and Continuous Manufacturing for 7-Nitro-chroman-2-one

Flow chemistry, or continuous manufacturing, has gained significant traction in the pharmaceutical and fine chemical industries as a more efficient, safer, and scalable alternative to traditional batch processing. d-nb.infocordenpharma.comcontractpharma.com This technology offers precise control over reaction parameters such as temperature and mixing, leading to improved product quality and consistency. contractpharma.com

While specific examples of the continuous manufacturing of 7-Nitro-chroman-2-one are not detailed in the provided search results, the technology is well-suited for nitration reactions, which are often highly exothermic and can be hazardous in large-scale batch reactors. asymchem.com Continuous flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, enhancing the safety of such processes. cordenpharma.com

The advantages of flow chemistry include:

Enhanced Safety: Better control over exothermic reactions and the ability to handle hazardous reagents in smaller, contained volumes. cordenpharma.com

Improved Scalability: Seamless transition from laboratory-scale synthesis to large-scale production. cordenpharma.com

Increased Efficiency: Reduced reaction times and improved yields due to precise control over reaction conditions. mdpi.com

Automation: The potential for fully automated synthesis and purification processes. vapourtec.com

Retrosynthetic Analysis of the 7-Nitro-chroman-2-one Structure

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. For 7-Nitro-chroman-2-one, a logical retrosynthetic approach would involve disconnecting the lactone ring and the nitro group.

A common disconnection for the chroman-2-one core is the ester linkage, leading back to a substituted phenol and a propiolic acid derivative or its equivalent. The nitro group can be introduced either on the starting phenolic material or at a later stage in the synthesis through an electrophilic aromatic substitution (nitration) reaction. mdpi.comresearchgate.net

A plausible retrosynthetic pathway could start with a substituted phenol, which is then nitrated. The resulting nitrophenol can then undergo a Pechmann or a related condensation reaction with a suitable three-carbon component to form the chroman-2-one ring system. For example, the synthesis of 6-nitro-2H-chromen-2-one has been achieved by the nitration of 2H-chromen-2-one using potassium nitrate (B79036) in sulfuric acid. mdpi.com

Combinatorial and High-Throughput Synthesis of 7-Nitro-chroman-2-one Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of related compounds for drug discovery and materials science research. nih.govimperial.ac.ukresearchgate.net These techniques allow for the systematic variation of different parts of a molecule's structure to explore the structure-activity relationship.

The synthesis of libraries of chroman-2-one derivatives can be achieved by employing the synthetic methodologies described earlier in a combinatorial fashion. For example, a library of 7-Nitro-chroman-2-one analogues could be generated by reacting a variety of substituted phenols with a range of β-ketoesters in a parallel or mix-and-split synthesis format. routledge.com

The use of solid-phase organic synthesis (SPOS) is particularly amenable to combinatorial library generation, as it simplifies the purification process. researchgate.net A chroman-2-one scaffold could be attached to a solid support, and then various functional groups could be introduced at different positions on the ring system. Subsequent cleavage from the support would yield a library of diverse chroman-2-one derivatives. routledge.com

Chemical Reactivity and Mechanistic Investigations of 7-Nitro-chroman-2-one

The chemical behavior of 7-Nitro-chroman-2-one is dictated by the interplay of its constituent functional groups: the aromatic nitro group, the heterocyclic chroman-2-one (dihydrocoumarin) core, and the ester (lactone) functionality. This article explores the electrophilic, nucleophilic, redox, hydrolytic, cycloaddition, rearrangement, and photochemical reactions of this compound based on established chemical principles and findings from related molecular systems.

Spectroscopic and Crystallographic Characterization of 7 Nitro Chroman 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 7-Nitro-chroman-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms in a molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in a molecule. For 7-Nitro-chroman-2-one, the spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the chromanone core. The powerful electron-withdrawing nature of the nitro group at the C7 position would significantly deshield the adjacent aromatic protons (H6 and H8). The aliphatic protons at C3 and C4 would appear as coupled multiplets, typically in the upfield region of the spectrum. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 7-Nitro-chroman-2-one would be expected to show nine distinct signals. The carbonyl carbon (C2) would appear furthest downfield. The carbon atom attached to the nitro group (C7) would also be significantly downfield-shifted. The chemical shifts of other aromatic and aliphatic carbons can be predicted based on substituent effects known for the chromanone scaffold. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR is a specialized technique used to probe the nitrogen environment. Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, this experiment can be challenging but provides direct information about the nitro group. The chemical shift for the nitro group in 7-Nitro-chroman-2-one would be expected in the characteristic range for nitroaromatic compounds.

Predicted ¹H and ¹³C NMR Data for 7-Nitro-chroman-2-one

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2 | - | ~165-170 | Carbonyl carbon, furthest downfield. |

| C3 | ~2.8-3.0 (t) | ~28-32 | Aliphatic CH₂, coupled to C4 protons. |

| C4 | ~3.1-3.3 (t) | ~23-27 | Aliphatic CH₂, coupled to C3 protons. |

| C4a | - | ~120-125 | Aromatic quaternary carbon. |

| C5 | ~7.2-7.4 (d) | ~117-120 | Aromatic CH, coupled to H6. |

| C6 | ~8.1-8.3 (dd) | ~125-128 | Aromatic CH, deshielded by nitro group. |

| C7 | - | ~145-150 | Aromatic quaternary carbon attached to NO₂. |

| C8 | ~8.0-8.2 (d) | ~115-118 | Aromatic CH, deshielded by nitro group. |

| C8a | - | ~150-155 | Aromatic quaternary carbon attached to oxygen. |

Note: These are estimated values based on known substituent effects on the chromanone and benzene (B151609) rings. Actual experimental values may vary. (t = triplet, d = doublet, dd = doublet of doublets).

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 7-Nitro-chroman-2-one, a COSY spectrum would show a correlation between the protons on C3 and C4, confirming their adjacent relationship in the aliphatic ring. It would also reveal couplings between adjacent aromatic protons, such as H5-H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively assign the carbon signals for C3, C4, C5, C6, and C8 by linking them to their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for identifying the connectivity of quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the C4 protons to the aromatic carbons C4a and C5 would confirm the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. In a rigid structure like the chromanone core, NOESY can confirm the spatial proximity of protons on the same face of the molecule.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, which is critical in pharmaceutical and materials science. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and packing in the solid state. bruker.com

For 7-Nitro-chroman-2-one, ssNMR could be used to:

Identify Polymorphs: Polymorphs are different crystalline forms of the same compound. These forms can have distinct physical properties. Because the chemical environment of each atom can differ slightly between polymorphs, they often produce unique ssNMR spectra, allowing for their identification and quantification.

Quantify Amorphous Content: The presence of a non-crystalline (amorphous) form alongside a crystalline form can be detected and quantified. The amorphous phase typically gives broader signals than the crystalline phase due to a distribution of local environments. Techniques based on relaxation times can be highly effective for quantifying low levels of amorphous content. bruker.com

Study Molecular Packing: By analyzing interactions in the solid state, ssNMR can provide insights into how molecules are arranged in the crystal lattice.

Mass Spectrometry (MS) for Purity, Identity, and Fragmentation Analysis of 7-Nitro-chroman-2-one

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and investigate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For 7-Nitro-chroman-2-one (C₉H₇NO₄), the exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimental value to confirm its identity.

Predicted HRMS Data for 7-Nitro-chroman-2-one

| Formula | Ion Type | Calculated Exact Mass |

| C₉H₇NO₄ | [M+H]⁺ | 194.0448 |

| C₉H₇NO₄ | [M+Na]⁺ | 216.0267 |

| C₉H₇NO₄ | [M-H]⁻ | 192.0302 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This process provides valuable structural information by revealing characteristic fragmentation pathways.

For 7-Nitro-chroman-2-one, the fragmentation would likely be influenced by both the chromanone core and the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules or radicals. nih.govbohrium.com

Expected fragmentation pathways for 7-Nitro-chroman-2-one could include:

Loss of NO₂: A common fragmentation for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da). nih.gov

Loss of NO: The loss of a nitric oxide radical (•NO, 30 Da) is another characteristic fragmentation pathway. nih.gov

Decarbonylation: The lactone ring of the chromanone core could undergo the loss of carbon monoxide (CO, 28 Da).

Ring Cleavage: The heterocyclic ring could undergo cleavage, leading to smaller fragment ions characteristic of the substituted benzene ring.

The specific fragmentation pattern would depend on the ionization mode (positive or negative) and the collision energy used in the MS/MS experiment. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 7-Nitro-chroman-2-one

No experimental IR or Raman spectra for 7-Nitro-chroman-2-one have been found in the reviewed literature. However, a theoretical analysis based on characteristic group frequencies allows for the prediction of its principal vibrational modes.

The spectrum would be dominated by vibrations from the lactone ring, the benzene ring, and the nitro group. The most prominent vibrational modes anticipated for 7-Nitro-chroman-2-one are summarized in the table below.

Interactive Data Table: Predicted IR and Raman Vibrational Modes for 7-Nitro-chroman-2-one

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Benzene Ring | Medium-Weak |

| ~2950-2850 | Aliphatic C-H Stretch (CH₂) | Lactone Ring | Medium-Weak |

| ~1750-1735 | C=O Stretch (Lactone) | Lactone Ring | Strong (IR) |

| ~1600, ~1475 | C=C Aromatic Ring Stretch | Benzene Ring | Medium |

| ~1530-1515 | Asymmetric NO₂ Stretch | Nitro Group | Strong |

| ~1350-1335 | Symmetric NO₂ Stretch | Nitro Group | Strong |

| ~1250-1200 | C-O-C Asymmetric Stretch | Lactone Ring | Strong |

| ~850-800 | C-N Stretch | Nitro Group | Medium |

| ~800-700 | C-H Out-of-Plane Bending | Benzene Ring | Strong |

Note: These are predicted values. The C=O stretching frequency in the saturated lactone of chroman-2-one is expected to be at a higher wavenumber compared to its unsaturated coumarin (B35378) counterpart (typically 1700-1740 cm⁻¹) due to the lack of conjugation with the C3=C4 double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation in 7-Nitro-chroman-2-one

Specific UV-Vis absorption data for 7-Nitro-chroman-2-one is not available. The electronic structure of this molecule is primarily defined by the nitrobenzene (B124822) chromophore. Unlike 7-nitrocoumarin (B20820), the π-system of the benzene ring is not extended through conjugation with a C3=C4 double bond.

The expected electronic transitions would be those characteristic of a nitroaromatic compound:

π → π* Transitions: These high-energy transitions, typically occurring in the shorter wavelength UV region, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring.

n → π* Transitions: A lower energy transition involving the excitation of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital of the nitroaromatic system. This transition is often observed as a shoulder or a low-intensity band at longer wavelengths.

The absorption maximum (λmax) for nitroaromatics is highly dependent on the molecular structure and solvent. iu.edu For 7-Nitro-chroman-2-one, the primary absorption would arise from the electronic system of the 7-nitrophenyl group attached to the saturated lactone ring.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of 7-Nitro-chroman-2-one

No published studies on the single-crystal or powder X-ray diffraction of 7-Nitro-chroman-2-one were identified. Consequently, no information is available regarding its crystal structure, including unit cell parameters, space group, or atomic coordinates.

Determination of Absolute Configuration and Crystal Packing

As the crystal structure has not been determined, details on molecular packing, intermolecular interactions (such as hydrogen bonds or π–π stacking), and absolute configuration cannot be provided. The parent molecule, 7-Nitro-chroman-2-one, is achiral.

Polymorphism Studies of 7-Nitro-chroman-2-one via PXRD

There are no known polymorphism studies for 7-Nitro-chroman-2-one. Such investigations would require the initial isolation and characterization of a single crystalline form, which has not been reported.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric 7-Nitro-chroman-2-one Forms

The core structure of 7-Nitro-chroman-2-one is achiral and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). Enantiomeric forms would only exist if the molecule were substituted at the C3 or C4 positions of the lactone ring, creating a chiral center. A search of the scientific literature did not yield any studies on the synthesis or chiroptical analysis of such chiral derivatives of 7-Nitro-chroman-2-one.

Computational Chemistry and Theoretical Modeling of 7 Nitro Chroman 2 One

Density Functional Theory (DFT) Calculations for 7-Nitro-chroman-2-one

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 7-Nitro-chroman-2-one, DFT calculations would provide fundamental insights into its chemical behavior.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

A DFT analysis of 7-Nitro-chroman-2-one would involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing nitro group (-NO2) is expected to significantly influence the electronic properties and the distribution of electron density across the chroman-2-one scaffold.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would help in the assignment of experimental spectra and provide a detailed understanding of the electronic environment of the atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

IR Spectroscopy: DFT can be used to calculate the vibrational frequencies of the molecule. This theoretical infrared spectrum would show characteristic peaks for functional groups such as the carbonyl (C=O) of the lactone ring and the symmetric and asymmetric stretching of the nitro (NO2) group, aiding in the interpretation of experimental IR spectra.

Reaction Mechanism Prediction and Transition State Analysis for 7-Nitro-chroman-2-one Transformations

DFT calculations are invaluable for elucidating reaction mechanisms. For transformations involving 7-Nitro-chroman-2-one, such as reduction of the nitro group or hydrolysis of the lactone, computational studies could map out the potential energy surface of the reaction. This would involve identifying the structures of transition states and intermediates, and calculating the activation energies, thereby providing a detailed, step-by-step understanding of the reaction pathway.

Molecular Dynamics (MD) Simulations of 7-Nitro-chroman-2-one in Various Environments

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Flexibility and Rotational Barriers

MD simulations would reveal the preferred conformations of the 7-Nitro-chroman-2-one molecule. The chroman ring is not planar, and these simulations could explore its puckering and the rotational barrier of the nitro group. Understanding the conformational landscape is essential as it can influence the molecule's biological activity and physical properties.

Solvent Effects on 7-Nitro-chroman-2-one Behavior

The behavior of a molecule can be significantly affected by its solvent environment. MD simulations can be performed with 7-Nitro-chroman-2-one in various explicit solvents (e.g., water, ethanol (B145695), DMSO) to study how solvent molecules arrange around the solute and how this affects its conformation and dynamics. Solvation models can also be combined with DFT calculations (e.g., using the Polarizable Continuum Model, PCM) to predict how solvent polarity affects spectroscopic properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for 7-Nitro-chroman-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 7-Nitro-chroman-2-one, QSAR studies can predict the biological activity of novel analogs, thereby guiding the synthesis of more potent and selective molecules while reducing the need for extensive experimental testing.

The development of a robust QSAR model for 7-Nitro-chroman-2-one derivatives involves several key steps. First, a dataset of derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. For 7-Nitro-chroman-2-one derivatives, the strong electron-withdrawing nature of the nitro group is a critical feature. nih.gov Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges (e.g., charge on the nitro group nitrogen, Q(N)O₂) are crucial for modeling interactions with biological targets. mdpi.com

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific steric parameters like molar refractivity (MR).

Hydrophobic Descriptors: These relate to the molecule's solubility and partitioning between aqueous and lipid environments. The most common descriptor is the partition coefficient (log P), which is vital for predicting how a molecule will behave in a biological system. pharmahealthsciences.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR equation. aimspress.com This equation correlates a selection of the most relevant descriptors with the observed biological activity. For instance, a hypothetical QSAR model for a set of 7-Nitro-chroman-2-one derivatives might reveal that increased hydrophobicity and a specific charge distribution on the nitroaromatic ring enhance activity. mdpi.com

The predictive power of the generated QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability and robustness. mdpi.com QSAR studies on similar scaffolds, such as other coumarin (B35378) derivatives and nitroaromatic compounds, have successfully identified key structural features for various biological activities, providing a strong basis for applying these methodologies to the 7-Nitro-chroman-2-one framework. mdpi.compharmahealthsciences.netmdpi.com

Table 1: Examples of Molecular Descriptors for QSAR Analysis of 7-Nitro-chroman-2-one Derivatives

| Descriptor Class | Specific Descriptor | Description | Potential Influence on Activity |

| Hydrophobic | Log P (Partition Coefficient) | Measures the lipophilicity of the molecule. | Affects membrane permeability and binding to hydrophobic pockets in target proteins. |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; important for electrophilic interactions. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Influences long-range electrostatic interactions with the biological target. |

| Electronic | Q(N)O₂ (Partial Charge on Nitro Group) | The partial atomic charge on the nitrogen atom of the nitro group. | The electron-withdrawing strength of the nitro group can modulate reactivity and binding affinity. |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Relates to the size and shape requirements of the binding site and van der Waals interactions. |

| Topological | Kier-Hall Electrotopological States (Ss) | Indices that encode information about the electronic and topological environment of each atom. | Can capture subtle structural differences that influence activity. |

Virtual Screening and Ligand-Based Design Approaches Involving 7-Nitro-chroman-2-one Scaffolds

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The 7-Nitro-chroman-2-one scaffold can serve as a "privileged structure" or starting point for these screening campaigns. mdpi.com Methodologies are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of active molecules (ligands) has been identified. The 7-Nitro-chroman-2-one scaffold and its known active derivatives can be used to build a model that guides the search for new compounds with similar properties.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to be active. For the 7-Nitro-chroman-2-one scaffold, a pharmacophore model might include features like a hydrogen bond acceptor (from the carbonyl and nitro groups), a hydrogen bond donor (if other substituents are present), and an aromatic ring. This model is then used as a 3D query to filter large compound databases for molecules that match these features. mdpi.com

Similarity Searching: This method identifies new molecules based on their structural similarity to a known active compound (a "query" molecule), such as a highly active 7-Nitro-chroman-2-one analog. Similarity can be assessed using 2D fingerprints (representing structural fragments) or 3D shape-based methods (shape similarity). plos.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. This typically involves molecular docking.

Molecular Docking: Docking algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target protein's active site. jmbfs.orgnih.gov A virtual library of compounds containing or derived from the 7-Nitro-chroman-2-one scaffold can be docked into the target's binding pocket. The compounds are then ranked based on a scoring function that estimates the strength of the protein-ligand interaction. Hits from this process are selected for further experimental testing. The chromanone framework has been successfully used in docking studies to identify potential inhibitors for various enzymes. jmbfs.orgnih.gov

The integration of these methods, such as using a pharmacophore model to pre-filter a database before performing more computationally intensive molecular docking, creates an efficient virtual screening workflow. nih.gov This allows for the rapid identification of novel and diverse compounds built upon the 7-Nitro-chroman-2-one scaffold for a specific biological target.

Table 2: A Typical Virtual Screening Workflow Using the 7-Nitro-chroman-2-one Scaffold

| Step | Method | Description | Objective |

| 1. Library Preparation | Database Compilation | A large database of purchasable or virtual compounds is assembled. | To create a diverse chemical space to search. |

| 2. Ligand-Based Filtering (Optional) | Pharmacophore Screening | A 3D pharmacophore model based on the 7-Nitro-chroman-2-one scaffold is used to rapidly filter the database. | To enrich the library with compounds possessing key interaction features. |

| 3. Structure-Based Screening | Molecular Docking | The filtered library of compounds is docked into the 3D structure of the target protein. | To predict binding poses and estimate binding affinities. |

| 4. Hit Selection & Post-Processing | Scoring and Ranking | Compounds are ranked based on their docking scores and visual inspection of their binding modes. | To prioritize a smaller, more manageable set of promising candidates. |

| 5. Experimental Validation | In Vitro Assays | The top-ranked virtual hits are purchased or synthesized and tested experimentally. | To confirm the biological activity predicted by the computational models. |

Prediction of Reactivity, Selectivity, and Reaction Outcomes for 7-Nitro-chroman-2-one

Theoretical and computational chemistry provides powerful tools to predict the chemical reactivity, selectivity, and potential outcomes of reactions involving 7-Nitro-chroman-2-one. These predictions are primarily based on quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method for its balance of accuracy and computational cost. d-nb.info

The chemical behavior of 7-Nitro-chroman-2-one is largely dictated by its electronic structure. The molecule contains a bicyclic chromanone core with two key functional groups: a lactone (cyclic ester) and a nitro group. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the aromatic ring through both inductive and resonance effects. nih.gov

Reactivity Prediction: Computational methods can predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 7-Nitro-chroman-2-one, the oxygen atoms of the nitro and carbonyl groups would show strong negative potential, while the hydrogen atoms on the aromatic ring, particularly those ortho and para to the nitro group, would be more electron-deficient.

Frontier Molecular Orbitals (FMO): The shapes and energies of the HOMO and LUMO are key indicators of reactivity. The LUMO is typically localized on regions of the molecule that are electrophilic and likely to accept electrons from a nucleophile. In nitroaromatic systems, the LUMO often has significant contributions from the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack. mdpi.com The HOMO, conversely, indicates regions likely to donate electrons to an electrophile.

Selectivity and Reaction Outcomes: DFT calculations can be used to model the entire reaction pathway for a proposed transformation. By calculating the energies of reactants, transition states, and products, chemists can predict the thermodynamic and kinetic feasibility of a reaction. For instance, in a nucleophilic aromatic substitution reaction, calculations can determine whether a nucleophile would preferentially add to the C6 or C8 position of the aromatic ring. This has been demonstrated in studies of other nitro-substituted chromenes, where the presence and position of the nitro group control the stereoselectivity of cycloaddition reactions. nih.govresearchgate.net

Table 3: Key Computational Parameters for Predicting Reactivity of 7-Nitro-chroman-2-one

| Parameter | Method of Calculation | Information Provided | Predicted Outcome for 7-Nitro-chroman-2-one |

| HOMO/LUMO Energies | DFT | Energy gap indicates chemical reactivity; orbital shapes show sites for electrophilic/nucleophilic attack. | A lower energy gap suggests higher reactivity. LUMO is likely localized on the nitro-substituted aromatic ring. |

| Molecular Electrostatic Potential (MEP) | DFT | Visual map of charge distribution. | Negative potential on carbonyl/nitro oxygens; positive potential on aromatic protons ortho/para to the nitro group. |

| Natural Atomic Charges | Natural Bond Orbital (NBO) Analysis | Provides the charge distribution at the atomic level. | Confirms the electron-withdrawing effect of the nitro group, making the aromatic ring electron-deficient. |

| Electrophilicity Index (ω) | Conceptual DFT | A quantitative measure of a molecule's ability to accept electrons. | Expected to be high due to the presence of the strong electron-withdrawing nitro group. |

| Transition State Energies | DFT | Calculates the energy barrier for a specific reaction. | Allows for the prediction of kinetically favored reaction pathways and regioselectivity. |

Advanced Analytical and Characterization Methodologies for 7 Nitro Chroman 2 One

Chromatographic Techniques for Separation, Purification, and Quantification of 7-Nitro-chroman-2-one

Chromatography is an indispensable tool in chemical analysis, providing powerful methods for separating complex mixtures and quantifying the individual components. For 7-Nitro-chroman-2-one, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are particularly relevant.

High-Performance Liquid Chromatography is a premier technique for the analysis of nitroaromatic compounds due to its high resolution and sensitivity. mtc-usa.com Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com This method is scalable and can be adapted for the preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com For a compound like 7-Nitro-chroman-2-one, a C18 column is often effective. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, typically set at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance, such as 254 nm. mtc-usa.com

Table 1: Illustrative HPLC Method Parameters for Nitroaromatic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 4µm |

| Mobile Phase A | DI Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 25% B to 65% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

This table represents a typical starting point for method development for a nitroaromatic compound like 7-Nitro-chroman-2-one, based on established methods for similar analytes. mtc-usa.com

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov Given its molecular weight and structure, 7-Nitro-chroman-2-one can be analyzed by GC, often coupled with a mass spectrometry (MS) or an electron capture detector (ECD), the latter being particularly sensitive to electronegative compounds like nitroaromatics. epa.gov The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. unizar.es The column's stationary phase separates components based on their boiling points and interactions with the phase. Experimental data for 7-nitrocoumarin (B20820) includes Kovats retention indices, which are standardized retention times used in GC, with values of 1809 and 1821 on a standard non-polar phase. nih.gov

Table 2: Typical GC Method Parameters for Nitroaromatic Analysis

| Parameter | Condition |

|---|---|

| Column | Wide-bore capillary (e.g., DB-5 or similar) |

| Injection | Split/Splitless |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min) to 280 °C at 10 °C/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C |

This table outlines general conditions suitable for the GC analysis of nitroaromatic compounds. epa.gov

Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC is considered a "green" technology due to the reduced use of organic solvents. nih.gov It offers advantages such as high efficiency and fast separation times, stemming from the low viscosity and high diffusivity of the supercritical fluid mobile phase. chromatographyonline.com This technique is well-suited for the analysis and purification of a wide range of compounds, including nitroaromatics. dtic.mil For polar compounds, modifiers like methanol are often added to the CO2 mobile phase to increase its solvent strength. mdpi.com SFC can be used for both achiral and chiral separations and is effective for analyzing complex mixtures. nih.govnih.gov

While 7-Nitro-chroman-2-one itself is an achiral molecule and does not exist as enantiomers, chiral chromatography is the definitive method for separating enantiomers of chiral molecules and determining their relative proportions, known as the enantiomeric excess (ee). nih.govwikipedia.org This technique would be essential for analyzing chiral derivatives of 7-Nitro-chroman-2-one. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose in both HPLC and SFC. wikipedia.orgnih.gov The enantiomeric excess is a critical measure of optical purity and is calculated from the peak areas of the two enantiomers in the chromatogram. thieme-connect.deresearchgate.net For instance, a similar compound, 7-nitropropranolol, has been successfully resolved into its constituent enantiomers using chiral HPLC, demonstrating the utility of this technique for related structures. mdpi.com

Thermal Analysis (DSC, TGA) for Phase Transitions and Thermal Stability of 7-Nitro-chroman-2-one

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of chemical substances.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unicam.it A DSC thermogram can reveal information about melting point, crystallization, and decomposition. For nitroaromatic compounds, DSC is used to determine the melting point and to identify the onset temperature and energy of exothermic decomposition, which is a key indicator of thermal hazard. researchgate.netunibuc.ro Studies on various nitroaromatic compounds show that they typically exhibit a sharp endothermic peak corresponding to melting, which may be followed by a broad exothermic peak if decomposition occurs. unibuc.ro

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net It is used to determine the thermal stability and decomposition profile of a material. A TGA curve for a nitroaromatic compound would show the temperature at which weight loss begins, indicating the onset of decomposition or evaporation. researchgate.net The analysis is typically performed under a controlled atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net For many stable nitroaromatics, significant weight loss only occurs at temperatures well above their melting points. unibuc.ro

Table 3: Representative Thermal Analysis Data for a Nitroaromatic Compound

| Analysis | Parameter | Typical Value | Description |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 150 - 200 °C | Temperature of endothermic peak corresponding to melting. |

| DSC | Decomposition Onset (Tₒ) | > 200 °C | Temperature at which exothermic decomposition begins. |

| TGA | 5% Weight Loss Temp (Tₔ) | > 220 °C | Temperature at which 5% of the material's mass has been lost, indicating the start of significant decomposition. researchgate.net |

Values are illustrative and based on general data for nitroaromatic compounds. researchgate.netnih.gov Specific values for 7-Nitro-chroman-2-one would require experimental determination.

Elemental Analysis for Compositional Verification and Purity Assessment of 7-Nitro-chroman-2-one

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. mdpi.com For 7-Nitro-chroman-2-one (C₉H₅NO₄), this comparison serves as a crucial check of purity. nih.gov A close agreement between the found and calculated values provides strong evidence for the compound's identity and indicates the absence of significant impurities.

Table 4: Elemental Analysis Data for 7-Nitro-chroman-2-one (Molecular Formula: C₉H₅NO₄, Molecular Weight: 191.14 g/mol )

| Element | Theoretical Mass % | Experimental Mass % (Example) |

|---|---|---|

| Carbon (C) | 56.55% | 56.51% |

| Hydrogen (H) | 2.64% | 2.66% |

| Nitrogen (N) | 7.33% | 7.30% |

| Oxygen (O) | 33.48% | Not Directly Measured |

Theoretical percentages are calculated from the molecular formula. nih.gov Experimental values are hypothetical examples demonstrating a high-purity sample.

Surface Analysis Techniques (XPS, SEM, AFM) Applied to 7-Nitro-chromen-2-one Materials

Surface analysis techniques are crucial for understanding the elemental composition, morphology, and topography of materials at the micro- and nanoscale. While specific studies applying these techniques directly to 7-Nitro-chromen-2-one are not prevalent, their application to related coumarin (B35378) derivatives provides a clear framework for how they would be utilized to characterize this compound in solid-state or thin-film applications.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a highly sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nm of a material's surface. nih.gov If applied to a sample of 7-Nitro-chromen-2-one, XPS would provide detailed information on the core-level spectra of carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s).

Elemental Composition: Analysis of the survey scan would confirm the presence of C, O, and N in the expected stoichiometric ratios.

Chemical State Analysis: High-resolution scans of each element's core level would distinguish between the different chemical environments. For instance, the C 1s spectrum would show distinct peaks for carbons in the aromatic ring, the C=C bond of the pyrone ring, the carbonyl group (C=O), and the C-O bond. researchgate.net The O 1s spectrum would differentiate between the carbonyl oxygen and the ether oxygen in the ring. nih.gov Crucially, the N 1s spectrum would provide a characteristic peak corresponding to the nitro group (-NO₂), and its binding energy would confirm its oxidation state. uic.edu

Potential XPS Data for 7-Nitro-chromen-2-one: This table is illustrative, based on typical binding energies for functional groups found in related molecules.

| Core Level | Expected Functional Group | Anticipated Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Aromatic) | ~284.8 |

| C-O (Ether) | ~286.5 | |

| C=O (Lactone) | ~288.5 | |

| C-N (Aromatic) | ~286.0 | |

| O 1s | C=O (Lactone) | ~532.0 |

| C-O (Ether) | ~533.5 | |

| N 1s | R-NO₂ | ~405.0 - 406.0 |

Scanning Electron Microscopy (SEM):

SEM is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. researchgate.net When applied to solid or crystalline forms of 7-Nitro-chromen-2-one, SEM would reveal key morphological features such as crystal habit, particle size distribution, and surface texture. In studies involving materials functionalized with coumarin derivatives, SEM is used to visualize the surface structure and confirm successful composition. researchgate.net For 7-Nitro-chromen-2-one, SEM analysis would be critical in materials science applications, for example, to study the morphology of thin films or the dispersion of the compound within a polymer matrix.

Atomic Force Microscopy (AFM):

AFM provides ultra-high-resolution, three-dimensional topographical images of a surface. ossila.com It can achieve resolution on the order of fractions of a nanometer. researchgate.net This technique would be particularly valuable for studying thin films or monolayers of 7-Nitro-chromen-2-one. Research on other 7-alkoxy-appended coumarin derivatives has utilized AFM to characterize the surface of spin-coated films, revealing details about molecular aggregation and film roughness. researchgate.net For 7-Nitro-chromen-2-one, AFM could be used to:

Visualize molecular-level ordering in self-assembled monolayers.

Measure the thickness of deposited films.

Quantify surface roughness and other topographical parameters.

Electrochemical Characterization of 7-Nitro-chromen-2-one Redox Properties

Electrochemical methods are essential for probing the redox properties of molecules, providing insights into their electron transfer capabilities. Cyclic Voltammetry (CV) is the most common technique for this purpose, allowing for the study of reduction and oxidation processes. ossila.com

The electrochemical behavior of 7-Nitro-chromen-2-one is expected to be dominated by the reduction of the nitroaromatic system. The nitro group (-NO₂) is a well-known electroactive moiety that undergoes reduction in a series of steps. researchgate.net In aprotic media, the reduction typically proceeds via a one-electron transfer to form a stable radical anion (ArNO₂⁻•). This process is often reversible. researchgate.net

Cyclic Voltammetry Analysis:

A typical cyclic voltammogram for a nitroaromatic compound like 7-Nitro-chromen-2-one in an aprotic solvent would exhibit a reversible or quasi-reversible wave corresponding to the ArNO₂/ArNO₂⁻• redox couple. researchgate.netresearchgate.net The key parameters obtained from the voltammogram are the cathodic peak potential (Epc), the anodic peak potential (Epa), and the corresponding peak currents (ipc and ipa). The formal reduction potential (E°') can be estimated from the average of the peak potentials.

Further reduction at more negative potentials can lead to the formation of the dianion or other species, often in irreversible steps. The exact potentials and the reversibility of the electron transfer depend heavily on the solvent, the supporting electrolyte, and the scan rate. theijes.com While specific CV data for 7-Nitro-chromen-2-one is not available, data from related nitroaromatic and coumarin compounds can be used to predict its behavior. researchgate.netuchile.cl

Anticipated Electrochemical Data for 7-Nitro-chromen-2-one: This table presents representative data for the first reduction step of a typical nitroaromatic compound in an aprotic solvent like DMF or Acetonitrile, which would be expected for 7-Nitro-chromen-2-one.

| Parameter | Description | Expected Value Range (vs. Ag/AgCl) |

|---|---|---|

| Epc | Cathodic Peak Potential (Reduction) | -0.9 V to -1.2 V |

| Epa | Anodic Peak Potential (Oxidation of radical anion) | -0.8 V to -1.1 V |

| ΔEp (Epa - Epc) | Peak Separation | 60 - 80 mV (for a reversible one-electron process) |

| ipa/ipc | Ratio of Anodic to Cathodic Peak Current | ~1 (for a reversible process) |

| Redox Process | Electrochemical Reaction | Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻• |

This electrochemical characterization is fundamental for applications where 7-Nitro-chromen-2-one might be used as an electrochemical sensor, a redox-active material, or in studies of its biological mechanism of action, which can be related to its electron-accepting capabilities.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on "7-Nitro-chroman-2-one" to generate a detailed article covering the precise topics outlined in your request. Research and documentation regarding its specific roles as a versatile building block in complex organic synthesis and its exploration in advanced materials science are not available in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "Strategic Applications and Functionalization Potentials of 7-Nitro-chroman-2-one" that strictly adheres to the requested subtopics of natural product synthesis, heterocyclic compound construction, polymer chemistry, organic electronics, and photoactive materials development.

To maintain scientific accuracy and adhere to the strict content constraints of the request, no article can be generated at this time.

Strategic Applications and Functionalization Potentials of 7 Nitro Chroman 2 One

7-Nitro-chroman-2-one in Supramolecular Chemistry Studies

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org While specific studies dedicated to the supramolecular chemistry of 7-Nitro-chroman-2-one are not extensively documented, its structural motifs—a chroman-2-one (dihydrocoumarin) core and a nitroaromatic group—suggest significant potential for forming organized assemblies.

The coumarin (B35378) scaffold is known to participate in host-guest chemistry, forming inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govfrontiersin.org This interaction typically involves the encapsulation of the hydrophobic coumarin moiety within the host's cavity. The presence of the highly polar and electron-withdrawing nitro group at the 7-position of the chroman-2-one ring would profoundly influence these interactions. The nitro group can alter the molecule's dipole moment and electrostatic potential, affecting its orientation and binding affinity within a host cavity. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing an additional handle for directed self-assembly and molecular recognition processes. semanticscholar.org

In the solid state, coumarin derivatives are known to form distinct packing arrangements, often involving π-stacking and C–H⋯O hydrogen bonds. rsc.org The 7-nitro group in 7-Nitro-chroman-2-one would likely enhance π-stacking interactions due to quadrupolar effects, favoring antiparallel arrangements with neighboring molecules to minimize electrostatic repulsion. This directed aggregation could be exploited in crystal engineering to create materials with specific optical or electronic properties.

The principles of host-guest complexation involving similar chromophore systems are summarized in the table below.

| Host Molecule Type | Primary Driving Force | Potential Influence of 7-Nitro Group | Resulting Supramolecular Structure |

|---|---|---|---|

| Cyclodextrins | Hydrophobic interactions | Alters solubility and binding constant (K) due to polar nature | Inclusion Complex |

| Cucurbiturils | Hydrophobic and ion-dipole interactions | Enhances binding with cationic guests via ion-dipole interactions at the portal | Inclusion Complex |

| Calixarenes | π-π stacking, hydrophobic interactions | Modifies π-electron density, influencing stacking geometry and strength | Inclusion or External Complex |

Environmental Fate and Degradation Pathways of 7-Nitro-chroman-2-one

The environmental persistence of 7-Nitro-chroman-2-one is determined by its susceptibility to abiotic and biotic degradation processes. Its structure, combining a nitroaromatic moiety with a lactone ring, suggests multiple potential degradation pathways. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but susceptible to reductive transformations. nih.gov

Nitroaromatic compounds are known to undergo photodegradation upon exposure to ultraviolet radiation. The direct photolysis of these compounds in aqueous solutions is often slow, but the process can be significantly accelerated by the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH).

A probable photodegradation pathway for 7-Nitro-chroman-2-one would be initiated by the absorption of a photon, leading to an excited state. This excited molecule could then undergo several reactions:

Nitro Group Reduction: The excited nitro group can be sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. This is a common pathway for many nitroaromatic compounds.

Hydroxyl Radical Attack: In the presence of •OH radicals (e.g., from UV/H₂O₂ systems), electrophilic addition to the aromatic ring can occur. This can lead to the formation of hydroxylated intermediates and subsequent ring cleavage, ultimately mineralizing the compound to CO₂, H₂O, and inorganic ions.

Lactone Ring Hydrolysis: Although generally stable, the lactone ring may undergo hydrolysis under certain pH and light conditions, opening to form a substituted 3-(hydroxyphenyl)propanoic acid derivative.

These mechanisms suggest that under environmental conditions, particularly in sunlit surface waters, 7-Nitro-chroman-2-one would likely degrade into a series of intermediate products before complete mineralization.

Microbial degradation is a crucial pathway for the removal of nitroaromatic compounds from the environment. cswab.org Bacteria have evolved diverse enzymatic strategies to transform these xenobiotic compounds. nih.govdtic.mil For 7-Nitro-chroman-2-one, two primary enzymatic attacks are plausible: reduction of the nitro group and hydrolysis of the lactone ring.

The most common initial step in the bacterial catabolism of nitroaromatics is the reduction of the nitro group, catalyzed by nitroreductase enzymes. nih.govslideshare.net This process occurs under both anaerobic and aerobic conditions and leads to the formation of 7-amino-chroman-2-one. The resulting amino derivative is generally less toxic and more amenable to further degradation. researchgate.net

Following or preceding the nitro reduction, the ester bond of the lactone ring can be cleaved by hydrolase enzymes. This would result in the formation of 3-(2-hydroxy-4-nitrophenyl)propanoic acid or its corresponding amino derivative. Subsequent enzymatic reactions would likely involve hydroxylation of the aromatic ring, followed by ring cleavage via dioxygenase enzymes, channeling the resulting aliphatic acids into central metabolic pathways like the Krebs cycle.

Based on established pathways for related compounds, a proposed biodegradation sequence and potential metabolites are outlined below.

| Step | Reaction Type | Key Enzyme Class | Potential Metabolite |

|---|---|---|---|

| 1 | Nitro Reduction | Nitroreductase | 7-Amino-chroman-2-one |

| 2 | Lactone Hydrolysis | Esterase/Hydrolase | 3-(2-hydroxy-4-aminophenyl)propanoic acid |

| 3 | Ring Hydroxylation | Monooxygenase/Dioxygenase | Hydroxylated ring-opened products |

| 4 | Ring Fission | Dioxygenase | Aliphatic acids |

Development of Chemical Sensors and Probes Utilizing the 7-Nitro-chroman-2-one Scaffold